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Compound of Interest

Methyl 4-bromo-2-
Compound Name:

hydroxybenzoate
CAS No.: 22717-56-2
Cat. No.: B1367668

Get Quote

Executive Summary

Methyl 4-bromo-2-hydroxybenzoate (CAS: 22717-56-2) serves as a critical intermediate in
the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its
structural integrity is defined by three functional moieties: a methyl ester, a phenolic hydroxyl
group in the ortho position, and a bromine atom at the para position relative to the hydroxyl.

This guide provides a definitive analysis of its Electron lonization (EI) mass spectral behavior.
Unlike simple benzoates, this molecule exhibits a competitive fragmentation landscape driven
by the "Ortho Effect” (elimination of methanol) versus standard Alpha Cleavage (elimination of
methoxy radicals). Furthermore, the presence of bromine provides a distinct isotopic "doublet”
signature that acts as a persistent mass tag throughout the fragmentation cascade.

Physicochemical Context & Isotopic Sighature[1][2]
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Before analyzing the fragmentation, the operator must verify the molecular ion identity through
its isotopic abundance. Bromine possesses two stable isotopes with near-equal natural
abundance, creating a diagnostic 1:1 ratio.

Molecular lon () Characteristics[3]

e Formula:
e Nominal Mass: 230 Da (

) and 232 Da (

)

« |sotopic Pattern: The molecular ion appears as a doublet of equal intensity separated by 2
mass units (

230 and 232).

Critical Diagnostic Rule: Any fragment ion retaining the bromine atom must exhibit this 1:1
doublet pattern. If a fragment appears as a singlet, the bromine atom has been eliminated.

Isotope Exact Mass (Da) Abundance Contribution to M+
78.9183 50.69% 230
80.9163 49.31% 232

Experimental Methodology (Standard Protocol)

To reproduce the fragmentation patterns described below, the following GC-MS parameters are
recommended. This protocol ensures sufficient internal energy for the diagnostic "Ortho Effect"
rearrangement.

Gas Chromatography - Mass Spectrometry (GC-MS)
Parameters
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Parameter

Setting

Rationale

lonization Mode

Electron lonization (EI)

Standard 70 eV energy
facilitates reproducible

fragmentation libraries.

Prevents condensation of less

Source Temp 230°C volatile brominated
intermediates.
Ensures rapid transport of the
Transfer Line 280°C ester without thermal

degradation prior to ionization.

Non-polar stationary phase
(e.g., HP-5ms, DB-5) provides

Column 5% Phenyl-methylpolysiloxane )
ideal retention for halogenated
aromatics.
Captures the molecular ion
Scan Range doublet and low-mass aromatic

40 — 350

fragments.

Mechanistic Fragmentation Analysis

The fragmentation of Methyl 4-bromo-2-hydroxybenzoate is governed by two primary

pathways. The Ortho Effect is the most diagnostic pathway for salicylates (2-

hydroxybenzoates), distinguishing them from meta- or para- isomers.

Pathway A: The Ortho Effect (Dominant)

Mechanism: 1,5-Hydrogen Shift & Methanol Elimination The proximity of the phenolic hydroxyl

group (C2) to the ester carbonyl oxygen (C1) facilitates a specific rearrangement.

o H-Transfer: A hydrogen atom transfers from the hydroxyl group to the methoxy oxygen of the

ester via a 6-membered transition state.

o Elimination: A neutral methanol molecule (
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, 32 Da) is expelled.

e Product: This yields a stable radical cation (

198/200), often described as a distonic ion or a ketene-type structure (4-bromo-6-
oxocyclohexa-2,4-dien-1-ylidene)methanone.

Pathway B: Alpha Cleavage (Standard Ester)

Mechanism: Homolytic Cleavage Typical of all methyl esters, the bond between the carbonyl
carbon and the methoxy oxygen breaks.

o Elimination: Loss of a methoxy radical (
, 31 Da).
e Product: Formation of the acylium ion (

199/201).

e Secondary Step: The acylium ion rapidly loses Carbon Monoxide (CO, 28 Da) to form the
bromophenol cation (

171/173).

Pathway C: Halogen Loss

Direct loss of the bromine radical (

) from the molecular ion is possible but usually less abundant than the oxygen-driven
pathways.

e Transition:
230/232
151 (Singlet).

» Note: The resulting ion at
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151 corresponds to the methyl salicylate cation, which will subsequently fragment via the

ortho effect (

).

Diagnostic lons & Interpretation Table

Use this table to validate spectral data. The "Doublet?" column indicates if the peak should

appear as a pair (1:1 ratio).

m/z Value lon Identity Mechanism Doublet?
Molecular lon (
230/232 Parent lon Yes
)
Loss of
199 /201 Acylium lon Yes
(Alpha Cleavage)
Loss of
198/ 200 Distonic Ketene lon Yes
(Ortho Effect)
Loss of
171/173 Bromophenol Cation Yes
from Acylium ion
Loss of
170/172 Bromoketocarbene Yes
from Ortho product
Loss of
Methyl Salicylate
151 , No
Cation from
63/ 65 Bromine Cation lonized Br atom Yes

Visualization of Fragmentation Pathways[1][2][3][5]

[6][7][8]
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The following diagram maps the competitive pathways. Note the high-contrast distinction
between the Ortho Effect (Blue path) and Alpha Cleavage (Red path).

Fragmentation Map: Methyl 4-bromo-2-hydroxybenzoate
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Figure 1: Mechanistic flowchart illustrating the competition between methanol elimination
(Ortho Effect) and methoxy radical loss (Alpha Cleavage).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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